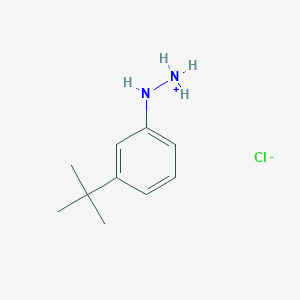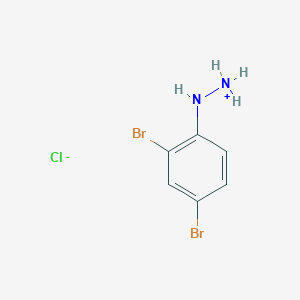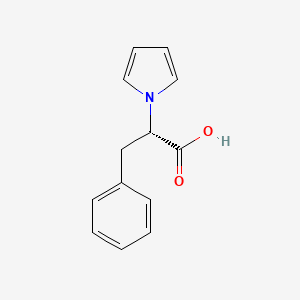
(3-Cyanoanilino)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyanoanilino)azanium;chloride is a chemical compound that consists of a cyano group attached to an aniline moiety, which is further protonated to form an azanium ion The chloride ion acts as a counterion to balance the charge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanoanilino)azanium;chloride typically involves the reaction of 3-cyanoaniline with hydrochloric acid. The reaction conditions often include:
Reactants: 3-cyanoaniline and hydrochloric acid
Solvent: Water or an organic solvent like ethanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete protonation
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. The process may include:
Continuous Stirred Tank Reactors (CSTR): For continuous production
Purification Steps: Filtration, crystallization, and drying to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyanoanilino)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or amides
Reduction: Amines
Substitution: Halogenated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
(3-Cyanoanilino)azanium;chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Cyanoanilino)azanium;chloride involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The protonated aniline moiety can interact with negatively charged sites on biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloroanilino)azanium;chloride
- (3-Methoxyanilino)azanium;chloride
- (3-Nitroanilino)azanium;chloride
Uniqueness
(3-Cyanoanilino)azanium;chloride is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(3-cyanoanilino)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-6-2-1-3-7(4-6)10-9;/h1-4,10H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXCKFWRROJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N[NH3+])C#N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-5-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7723213.png)
![N~5~-{N-[(Benzyloxy)(hydroxy)methylidene]carbamimidoyl}-N~2~-[tert-butoxy(hydroxy)methylidene]ornithine](/img/structure/B7723216.png)









